

An In-depth Technical Guide to 4-(Tert-Butoxy)Benzaldehyde

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Compound of Interest

Compound Name: 4-(Tert-Butoxy)Benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(tert-Butoxy)benzaldehyde**, a versatile aromatic aldehyde with significant applications in organic synthesis, materials science, and potentially in drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and key applications, supported by experimental data and protocols.

Chemical Structure and Properties

4-(tert-Butoxy)benzaldehyde, with the molecular formula $C_{11}H_{14}O_2$, is a derivative of benzaldehyde featuring a tert-butoxy group at the para position of the benzene ring.[\[1\]](#)[\[2\]](#) This bulky substituent significantly influences the molecule's physical and chemical properties.

Table 1: General Properties of **4-(tert-Butoxy)benzaldehyde**

Property	Value
IUPAC Name	4-(tert-Butoxy)benzaldehyde
Synonyms	p-tert-Butoxybenzaldehyde, Benzaldehyde, 4-(1,1-dimethylethoxy)-
CAS Number	57699-45-3
Molecular Formula	C ₁₁ H ₁₄ O ₂ [1] [2]
Molecular Weight	178.23 g/mol [1]
Appearance	Colorless to light yellow liquid [1] [3]
Odor	Aromatic, similar to almond [3]

Table 2: Physicochemical Data of **4-(tert-Butoxy)benzaldehyde**

Property	Value
Density	1.023 g/mL at 20 °C [3]
Boiling Point	87-92 °C at 1.5 mmHg
Refractive Index (n _{20/D})	1.534
Solubility	Insoluble in water; soluble in alcohol and ketone solvents. [3]

Table 3: Spectroscopic Data of **4-(tert-Butoxy)benzaldehyde**

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	Note: Data for the structural isomer 4-(tert-butyl)benzaldehyde is provided for reference. δ 9.98 (s, 1H, CHO), 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 1.35 (s, 9H, C(CH ₃) ₃).
¹³ C NMR (CDCl ₃)	δ 191.0, 162.5, 131.9, 129.8, 118.8, 79.1, 28.8
IR (Gas Phase)	Major peaks at approximately 2970, 1700, 1600, 1240, 1160 cm ⁻¹
Mass Spectrum (EI)	Molecular Ion [M] ⁺ at m/z 178. Other major fragments at m/z 121, 57.

Synthesis of 4-(tert-Butoxy)benzaldehyde

The most common method for the synthesis of **4-(tert-butoxy)benzaldehyde** is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a tert-butylation agent in the presence of a base. An alternative route is the condensation of tert-butyl alcohol with benzaldehyde under acidic conditions.[1]

Experimental Protocol: Williamson Ether Synthesis (Adapted)

This protocol is adapted from the synthesis of 4-butoxybenzaldehyde and may require optimization for the tert-butoxy derivative.

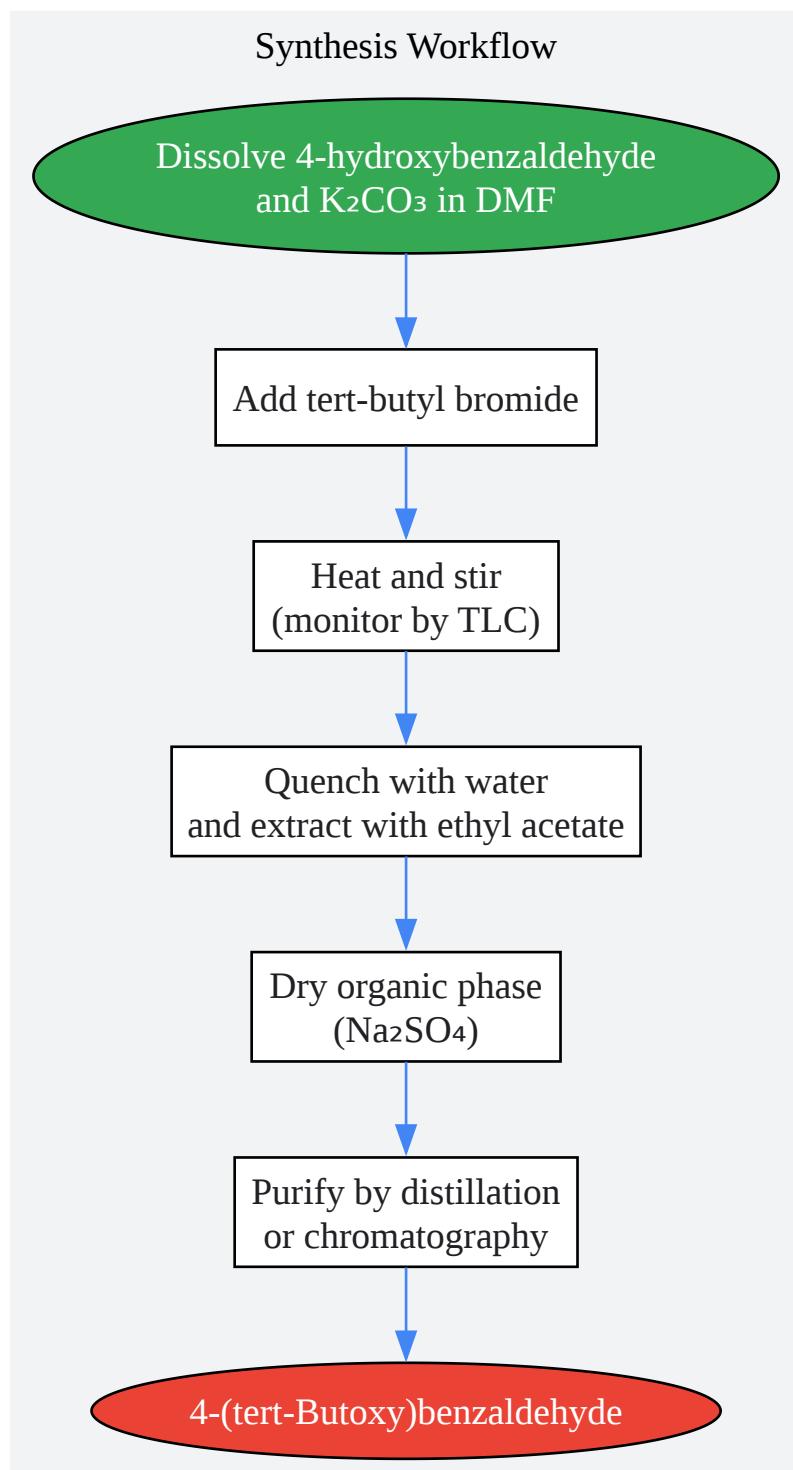
Materials:

- 4-Hydroxybenzaldehyde
- tert-Butyl bromide or isobutylene with a strong acid catalyst
- Potassium carbonate (K₂CO₃) or another suitable base
- N,N-Dimethylformamide (DMF)

- Ethyl acetate
- Deionized water
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in DMF.
- Add anhydrous potassium carbonate to the solution.
- Slowly add tert-butyl bromide to the reaction mixture.
- Heat the mixture to an appropriate temperature (e.g., 70-80 °C) and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding an excess of water.
- Extract the product with ethyl acetate.
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.



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Caption: Workflow for the Williamson ether synthesis of **4-(tert-Butoxy)benzaldehyde**.

Applications in Research and Development

4-(tert-Butoxy)benzaldehyde serves as a valuable intermediate in several areas of chemical science.

Organic Synthesis and Drug Development

The tert-butoxy group can function as a protecting group for the phenolic hydroxyl group, allowing for selective reactions at other positions of the benzaldehyde molecule.^[1] This is particularly useful in multi-step syntheses of complex pharmaceutical compounds. The aldehyde functionality itself is a versatile handle for various chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. While specific examples in marketed drugs are not readily available, its derivatives are of interest in medicinal chemistry.

Materials Science: Liquid Crystals

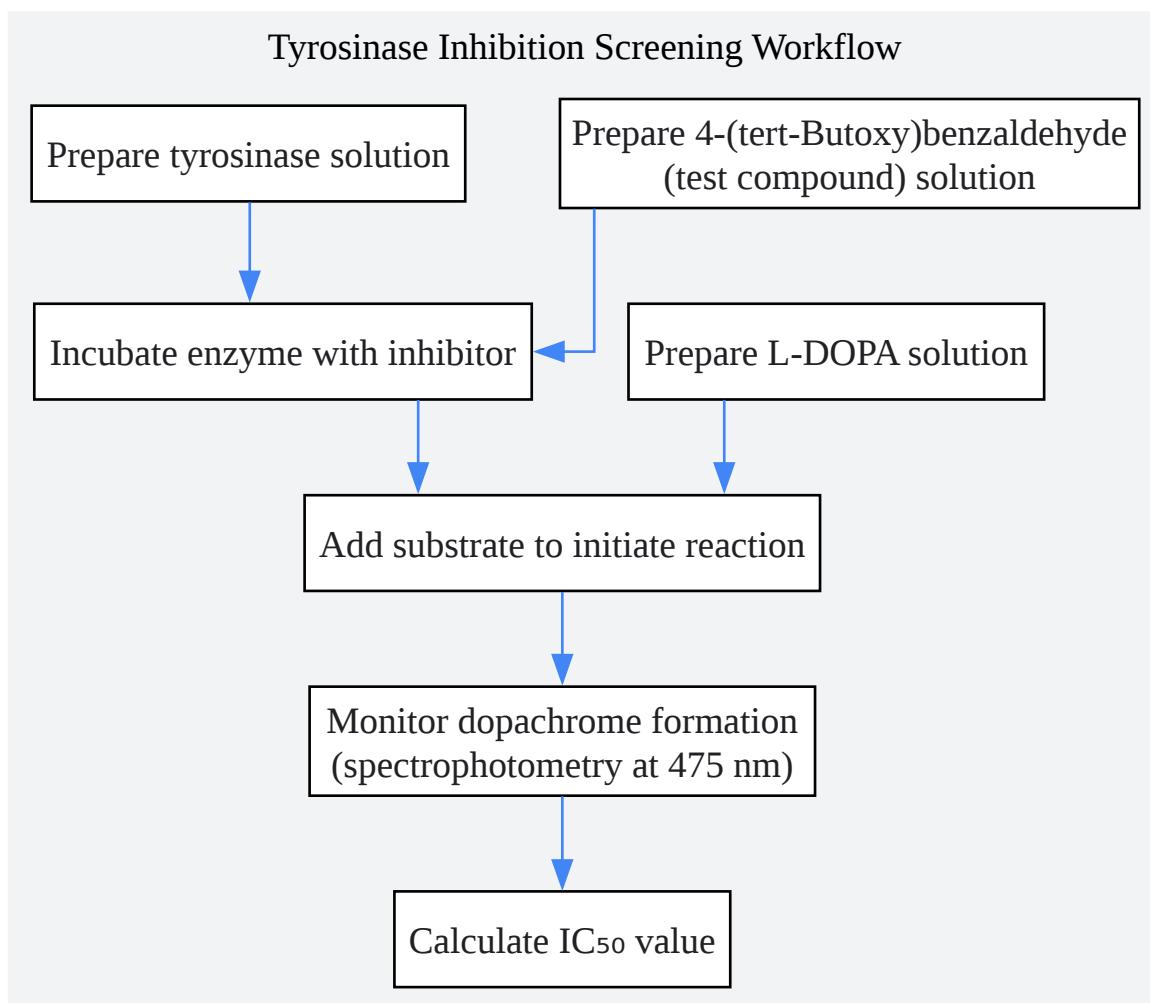
Alkoxy-substituted benzaldehydes are common precursors for the synthesis of Schiff base liquid crystals.^[1] The condensation of **4-(tert-butoxy)benzaldehyde** with various anilines can lead to the formation of calamitic (rod-shaped) liquid crystals. The bulky tert-butoxy group influences the packing of the molecules and, consequently, the mesophase properties such as the clearing point and the type of liquid crystalline phase formed.

Table 4: Representative Data for Liquid Crystals Derived from Alkoxy Benzaldehydes Note: This data is for a homologous series derived from 4-butoxybenzaldehyde and is illustrative of the types of properties investigated.

n-Alkyl Chain on Aniline	Crystal to Nematic Transition (°C)	Nematic to Isotropic Transition (°C)
C ₄ H ₉	34.0	68.0
C ₅ H ₁₁	33.0	65.5
C ₆ H ₁₃	30.0	67.0

Biological Activity: Tyrosinase Inhibition

Substituted benzaldehydes have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of tyrosinase is a target for the development of agents to treat hyperpigmentation disorders. The mechanism of inhibition by some benzaldehydes is believed to involve the formation of a Schiff base with a primary amino group in the active site of the enzyme. The specific inhibitory activity of **4-(tert-butoxy)benzaldehyde** against tyrosinase is an area for further investigation.



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Caption: General workflow for screening tyrosinase inhibitors.

Safety and Handling

4-(tert-Butoxy)benzaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(tert-Butoxy)benzaldehyde is a valuable and versatile chemical intermediate. Its unique combination of a reactive aldehyde group and a sterically bulky tert-butoxy substituent makes it a useful building block in organic synthesis, particularly for the development of novel liquid crystalline materials and as a protected precursor in the synthesis of complex molecules. Further research into its biological activities, such as tyrosinase inhibition, may open new avenues for its application in the fields of cosmetics and pharmaceuticals.

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References

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